molecular formula C12H21NO3 B6282913 tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate CAS No. 1448963-01-6

tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate

Numéro de catalogue: B6282913
Numéro CAS: 1448963-01-6
Poids moléculaire: 227.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate” is a chemical compound with the empirical formula C12H21NO5 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was achieved starting from simple commercially available materials . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC1(CCN(CC1=O)C(=O)OC©©C)OC . The InChI key for this compound is MAXHOIBAEYDIQE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 259.30 . The compound’s properties would be influenced by the presence of functional groups such as ester and ketone.

Applications De Recherche Scientifique

Stereoselective Synthesis Applications

  • Stereoselective Synthesis of Piperidine Derivatives : This compound serves as a precursor for the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which, under specific conditions, cyclize into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. These derivatives are important for creating stereochemically homogeneous N-unsubstituted fused bicyclic systems, showcasing the compound's role in synthesizing complex molecular architectures with high stereoselectivity (Moskalenko & Boev, 2014).

  • 3-Allylation : The compound is also utilized in reactions leading to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, highlighting its versatility in creating synthons for a wide array of piperidine derivatives. These derivatives hold promise for further synthetic applications, demonstrating the compound's utility in producing building blocks for organic synthesis (Moskalenko & Boev, 2014).

Structural and Molecular Analysis

  • X-ray Studies : X-ray crystallography studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal the compound's crystal structure, demonstrating its potential for detailed structural analysis. This analysis is crucial for understanding molecular packing and hydrogen bonding within the crystal, offering insights into the compound's physical and chemical properties (Didierjean et al., 2004).

Synthesis and Characterization

  • Novel Synthesis Approaches : Research on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in drug development, outlines an efficient synthesis approach. This method demonstrates the compound's role in the synthesis of novel pharmacologically active molecules, illustrating its significance in medicinal chemistry (Xin-zhi, 2011).

  • Synthesis of Dispiroisoxazolinopiperidinochromanones : The compound is pivotal in generating a library of novel, structurally complex molecules with potential biomedical applications. These findings highlight the compound's utility in creating diverse molecular libraries for drug discovery and development (Carpenter et al., 2008).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound include H302 . The compound should be handled with care to avoid hazards.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate involves the reaction of tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an oxidizing agent to form the corresponding ketone, which is then reacted with a reducing agent to form the desired compound.", "Starting Materials": [ "tert-butyl 4,4-dimethylpiperidine-1-carboxylate", "oxidizing agent", "reducing agent" ], "Reaction": [ "Step 1: React tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an oxidizing agent, such as potassium permanganate or chromium trioxide, in a suitable solvent, such as acetone or dichloromethane, to form the corresponding ketone.", "Step 2: Isolate the ketone by filtration or extraction and purify it by recrystallization or chromatography.", "Step 3: React the ketone with a reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or tetrahydrofuran, to form tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

Numéro CAS

1448963-01-6

Formule moléculaire

C12H21NO3

Poids moléculaire

227.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.